molecular formula C7H4ClNaO4S B12658880 Sodium 2-chloro-5-formylbenzenesulphonate CAS No. 40566-58-3

Sodium 2-chloro-5-formylbenzenesulphonate

Cat. No.: B12658880
CAS No.: 40566-58-3
M. Wt: 242.61 g/mol
InChI Key: NHFHWFDCYQTTFV-UHFFFAOYSA-M
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Description

Significance of Multifunctionalized Arenes in Chemical Sciences

Arenes, or aromatic hydrocarbons, that are decorated with multiple functional groups, known as multifunctionalized arenes, are of paramount importance in the chemical sciences. Their unique molecular structures serve as foundational scaffolds for creating a wide array of complex molecules. labinsights.nl This versatility is crucial in fields such as medicinal chemistry, where arenes are used as starting materials to build pharmacologically active molecules, and in material science, where their stability and structural properties are leveraged to create durable materials like polymers. labinsights.nl

The strategic placement of different functional groups on an aromatic ring allows for precise control over the molecule's electronic properties, reactivity, and three-dimensional shape. This control is a central theme in modern organic synthesis. The ability to selectively modify one functional group while leaving others intact is a powerful tool for building molecular complexity. Research in this area is heavily focused on developing catalytic processes, such as C-H activation, to enhance the reactivity of arenes and introduce new functional groups with high selectivity. labinsights.nlnih.gov These methods streamline the synthesis of valuable compounds, making them more efficient and accessible. nih.govresearchgate.net The development of transition-metal-catalyzed reactions, for instance, has revolutionized the ability to functionalize arenes at specific positions, even those that are traditionally difficult to access. nih.govacs.org

Overview of Research Directions in Benzenesulfonic Acid Derivatives

Benzenesulfonic acids and their derivatives are a significant class of organic compounds, notable for the presence of a sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring. chemicalbook.com The direct introduction of this group, known as sulfonation, is a fundamental electrophilic aromatic substitution reaction in industrial organic chemistry. chemicalbook.com

Current research into benzenesulfonic acid derivatives is diverse and expansive. A primary application lies in their role as precursors to linear alkylbenzene sulfonates (LAS), which are key active ingredients in the majority of household and industrial detergents. elchemy.com In the pharmaceutical industry, these derivatives serve as crucial intermediates and catalysts in the synthesis of various drugs, including antihistamines and antibiotics. elchemy.com

Modern research is focused on several key areas. There is a continuous effort to develop novel and more efficient synthetic methodologies. This includes exploring milder reaction conditions and utilizing new catalytic systems to improve yields and selectivity. researchgate.net For example, methods are being developed to synthesize arylsulfonic acids from aryldiazonium salts under mild conditions to avoid hazardous intermediates. researchgate.net Another significant research direction is the application of benzenesulfonamide (B165840) derivatives as potential therapeutic agents. Studies have shown that certain benzenesulfonamides exhibit promising biological activities. rsc.org Furthermore, the unique properties of benzenesulfonic acid derivatives are being harnessed in material science, such as in the modification of polymers to enhance their thermal and chemical stability. researchgate.net

Sodium 2-chloro-5-formylbenzenesulphonate: A Specific Profile

This compound is a multifunctionalized arene that incorporates a sulfonate group, a chloro group, and a formyl (aldehyde) group on the benzene ring. This specific arrangement of functional groups dictates its chemical properties and reactivity.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 40566-58-3
Molecular Formula C₇H₄ClNaO₄S
IUPAC Name This compound
Synonyms Benzenesulfonic acid, 2-chloro-5-formyl-, sodium salt

Synthesis

A documented method for the preparation of 2-chloro-5-formylbenzenesulphonic acid involves the direct sulfonation of 4-chlorobenzaldehyde (B46862). google.com This process utilizes an excess of oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures, typically between 70 and 110°C. google.com The resulting 2-chloro-5-formylbenzenesulphonic acid can be isolated from the reaction mixture as a crystalline trihydrate. google.com

To obtain the sodium salt, the acidic product from the sulfonation reaction is neutralized. The reaction mixture is poured into water and neutralized with a base such as sodium hydroxide (B78521). google.com This causes the this compound to precipitate from the solution, after which it can be separated by filtration and dried. google.com Yields for this process are reported to be in the range of 78-79.5% of the theoretical maximum. google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40566-58-3

Molecular Formula

C7H4ClNaO4S

Molecular Weight

242.61 g/mol

IUPAC Name

sodium;2-chloro-5-formylbenzenesulfonate

InChI

InChI=1S/C7H5ClO4S.Na/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

NHFHWFDCYQTTFV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Nomenclature and Advanced Structural Representation of Sodium 2 Chloro 5 Formylbenzenesulphonate

Systematic IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is sodium 2-chloro-5-formylbenzene-1-sulfonate . This name is derived by identifying the parent structure as benzene-1-sulfonate. The substituents on the benzene (B151609) ring are then named and numbered, with the sulfonate group assigned to position 1. The chlorine atom is located at position 2, and the formyl group (an aldehyde, -CHO) is at position 5. The "sodium" prefix indicates the presence of a sodium cation to balance the charge of the sulfonate anion.

Molecular Formula and Isomeric Considerations

The molecular formula for Sodium 2-chloro-5-formylbenzenesulphonate is C₇H₄ClNaO₄S . This formula accounts for all atoms present in the compound: seven carbon atoms, four hydrogen atoms, one chlorine atom, one sodium atom, four oxygen atoms, and one sulfur atom.

The substitution pattern on the benzene ring gives rise to several positional isomers. These isomers share the same molecular formula but differ in the arrangement of the chloro, formyl, and sulfonate functional groups on the aromatic ring. Maintaining the 1-sulfonate position, other possible isomers include, but are not limited to, Sodium 3-chloro-5-formylbenzenesulfonate and Sodium 4-chloro-2-formylbenzenesulfonate. Each unique arrangement of substituents results in a distinct chemical compound with different physical and chemical properties.

Stereochemical Aspects: Achiral Nature

The structure of this compound lacks any stereocenters, such as a carbon atom bonded to four different groups. Furthermore, the molecule possesses a plane of symmetry that bisects the benzene ring through the carbon atoms bearing the formyl and sulfonate groups. Due to the absence of stereocenters and the presence of this plane of symmetry, the molecule is achiral . This means it is superimposable on its mirror image and does not exhibit optical activity (the ability to rotate plane-polarized light).

Canonical Molecular Representations

To facilitate its use in computational chemistry and informatics, this compound is represented by several standard line notations. These include SMILES, InChI, and the InChIKey, which provide a unique, machine-readable identity for the chemical structure.

RepresentationIdentifier
SMILES O=CC1=CC(Cl)=C(C=C1)S(=O)(=O)[O-].[Na+]
InChI InChI=1S/C7H5ClO4S.Na/c8-6-4-5(1-2-9)3-7(6)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1
InChIKey YMGXACSAJADJRN-UHFFFAOYSA-M

Synthetic Methodologies for Sodium 2 Chloro 5 Formylbenzenesulphonate

Primary Synthetic Routes via Electrophilic Aromatic Sulfonation

The synthesis of Sodium 2-chloro-5-formylbenzenesulphonate is predominantly achieved through the electrophilic aromatic sulfonation of 4-chlorobenzaldehyde (B46862). This class of reaction involves an electrophile attacking the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com In this specific synthesis, the sulfonic acid group (–SO₃H) is introduced onto the benzene (B151609) ring of 4-chlorobenzaldehyde.

The reaction mechanism is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The sulfonating agent is typically sulfur trioxide (SO₃), which is a powerful electrophile. libretexts.orgyoutube.com When fuming sulfuric acid (oleum) is used, it serves as a source of SO₃. masterorganicchemistry.com The aromatic pi-system of the 4-chlorobenzaldehyde attacks the electrophilic sulfur atom of the SO₃ molecule. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or benzenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom where the sulfonic acid group has attached. libretexts.org

Reaction of 4-Chlorobenzaldehyde with Oleum (B3057394)

The core of the synthesis is the reaction of 4-chlorobenzaldehyde with oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comgoogle.com In a typical procedure, the 4-chlorobenzaldehyde is introduced into an excess of oleum at an elevated temperature. google.com Alternatively, the aldehyde can first be dissolved in concentrated sulfuric acid, and this solution is then added to oleum with a higher concentration of free SO₃. google.com The chlorine and formyl groups on the benzene ring are deactivating and direct the incoming sulfonic acid group to the position ortho to the chlorine and meta to the formyl group, resulting in the desired 2-chloro-5-formylbenzenesulphonic acid. google.com

Optimization of Reaction Parameters and Temperature Profiles

The temperature of the reaction is a critical parameter that must be carefully controlled to ensure the successful synthesis of 2-chloro-5-formylbenzenesulphonic acid. Research has shown that the reaction should be carried out at elevated temperatures, generally within the range of 70 to 110°C. google.com Operating within this temperature window is crucial for the reaction to proceed to completion.

Further optimization studies have identified a more precise temperature range for achieving higher yields and better product quality. The optimal reaction temperature has been found to be between 80 to 85°C. google.com Maintaining the reaction mixture within this specific profile ensures that the 4-chlorobenzaldehyde is fully consumed. google.com

Table 1: Recommended Temperature Profiles for Sulfonation

Temperature Range Significance Source
70 to 110°C General operating range for the reaction. google.com
75 to 90°C A narrowed, more effective temperature range. google.com

Influence of Oleum Stoichiometry and Concentration

The stoichiometry and concentration of oleum play a significant role in the sulfonation process. An excess of oleum is used to ensure the complete conversion of the 4-chlorobenzaldehyde. google.com The concentration of free sulfur trioxide (SO₃) in the oleum is also a key factor.

The process allows for flexibility in how the reagents are combined. One method involves adding 4-chlorobenzaldehyde directly to the oleum. google.com Another approach involves a two-step addition where the aldehyde is first dissolved in oleum with a lower SO₃ content (e.g., 20%) and this mixture is then added to oleum with a higher SO₃ concentration (e.g., 65%). google.com This procedural variation allows for better management of the reaction exotherm and ensures a controlled sulfonation. Pure liquid or gaseous SO₃ can also be utilized. google.com

Table 2: Oleum Concentration Strategies

Reagent Description Purpose Source
Excess Oleum More moles of sulfonating agent than the substrate. Drives the reaction to completion. google.com
20% Oleum Used as an initial solvent for the aldehyde. Gradual introduction of the substrate into a reactive medium. google.com

Post-Sulfonation Processing and Salt Isolation Techniques

Following the completion of the sulfonation reaction, the resulting 2-chloro-5-formylbenzenesulphonic acid must be isolated from the reaction mixture and converted into its sodium salt. This involves neutralization and purification steps.

Neutralization Strategies for Sodium Salt Formation

The direct method for forming the sodium salt involves neutralizing the acidic reaction mixture. The sulfonation mixture is first quenched by pouring it into water. google.com Subsequently, a base, such as sodium hydroxide (B78521) (NaOH) solution, is added to neutralize the sulfonic acid and the excess sulfuric acid. google.com For instance, a 45% sodium hydroxide solution has been used to neutralize the mixture, causing the sodium salt to precipitate. google.com The resulting suspension is then cooled to approximately 35°C and filtered to collect the solid product, yielding the sodium salt of 2-chloro-5-formylbenzenesulphonic acid with a reported yield of 78%. google.com

Salting-Out Procedures and Efficacy of Various Salts

An alternative and often more effective isolation method involves a "salting-out" procedure. wikipedia.org Salting-out is a technique used to decrease the solubility of molecules in a solution by increasing the ionic strength. wikipedia.orglibretexts.org This is achieved by adding a high concentration of a salt. libretexts.org

In the synthesis of this compound, this technique is applied after the sulfonation is complete. The reaction mixture is poured onto ice, and a salt such as sodium sulfate (B86663) (Na₂SO₄) is added. google.com The addition of sodium sulfate significantly increases the ionic strength of the aqueous mixture, which reduces the solubility of the sulfonic acid, causing it to precipitate. The precipitate is then collected and re-slurried in a solution of the same salt (e.g., 12% Na₂SO₄ solution). google.com This slurry is then neutralized with a sodium hydroxide solution (e.g., 20% NaOH), filtered, and dried. google.com This method has been reported to produce a higher yield of 79.5%. google.com

Table 3: Comparison of Isolation Techniques

Technique Key Steps Reported Yield Source
Direct Neutralization 1. Quench with water. 2. Neutralize with 45% NaOH. 3. Cool and filter. 78% google.com

Comparative Analysis of Synthetic Efficiency with Analogous Chlorinated and Non-Chlorinated Benzaldehyde (B42025) Derivatives

The synthetic efficiency of this compound production is best understood when contextualized against the synthesis of structurally related benzaldehyde derivatives. This analysis will compare the synthesis of the target compound with key chlorinated analogues, namely 2-chlorobenzaldehyde (B119727) and 4-chlorobenzaldehyde, as well as a non-chlorinated sulphonated analogue, benzaldehyde-2-sulphonic acid. The efficiency of these processes is evaluated based on reported yields, reaction conditions, and the complexity of the synthetic pathways.

The synthesis of this compound is achieved through the sulphonation of 4-chlorobenzaldehyde. A patented method describes reacting 4-chlorobenzaldehyde with an excess of oleum at temperatures between 70 to 110°C. This process yields the sodium salt of 2-chloro-5-formylbenzenesulphonic acid at a rate of 78% to 79.5% of the theoretical yield. google.com

In comparison, the industrial synthesis of chlorinated benzaldehydes, such as 2-chlorobenzaldehyde and 4-chlorobenzaldehyde, typically involves the hydrolysis of the corresponding chlorinated benzal chlorides. wikipedia.orgwikipedia.org For 2-chlorobenzaldehyde, the classic industrial method is the chlorination of o-chlorotoluene to o-chlorodichlorobenzyl, which is then hydrolyzed. guidechem.com This hydrolysis can be catalyzed by ferric chloride and zinc chloride at temperatures of 100-120°C, with reported yields as high as 92.5%. guidechem.com Another method for producing 2-chlorobenzaldehyde involves the hydrolysis of 2-chlorobenzal chloride with concentrated sulfuric acid, which can yield around 70%. prepchem.com

Similarly, 4-chlorobenzaldehyde can be prepared by the hydrolysis of 4-chlorobenzal chloride using concentrated sulfuric acid, also yielding approximately 70%. prepchem.com An alternative route is the liquid-phase oxidation of p-chlorotoluene using a manganese-containing ZSM-5 catalyst, which has demonstrated a p-chlorotoluene conversion of 93.8% and a selectivity for p-chlorobenzaldehyde of 90.5% under optimized conditions. rsc.org

The synthesis of the non-chlorinated analogue, benzaldehyde-2-sulphonic acid, provides another point of comparison. One method involves the reaction of 2-chlorobenzaldehyde with a sulphonating agent like metabisulphite, catalyzed by a phase transfer catalyst. This process can achieve a yield of up to 75% under relatively mild, normal pressure conditions. google.com Another approach is the direct sulphonation of benzaldehyde with concentrated sulphuric acid, which yields m-benzaldehyde sulphonic acid due to the directing effect of the aldehyde group. youtube.com

The following interactive table summarizes the synthetic efficiencies of these analogous compounds, offering a clear comparison of their yields and reaction conditions.

CompoundStarting Material(s)Key Reagents/CatalystsReaction ConditionsYield (%)
This compound 4-ChlorobenzaldehydeOleum70-110°C78-79.5 google.com
2-Chlorobenzaldehyde o-ChlorotolueneChlorine, Ferric chloride, Zinc chloride100-120°C92.5 guidechem.com
2-Chlorobenzaldehyde 2-Chlorobenzal chlorideConcentrated H₂SO₄Room temp to 30-40°C70 prepchem.com
4-Chlorobenzaldehyde 4-Chlorobenzal chlorideConcentrated H₂SO₄Room temperature70 prepchem.com
4-Chlorobenzaldehyde p-ChlorotolueneMn-ZSM-5 catalyst, O₂100°C, 8h90.5 (selectivity) rsc.org
Benzaldehyde-2-sulphonic acid 2-ChlorobenzaldehydeMetabisulphite, Tert-butylamine salt70°C, 12h75 google.com

From this comparative data, it is evident that the synthesis of chlorinated benzaldehydes from their corresponding toluenes can achieve very high yields, exceeding 90% in some cases. guidechem.comrsc.org The sulphonation of 4-chlorobenzaldehyde to produce this compound is also a relatively efficient process with yields approaching 80%. google.com The synthesis of benzaldehyde-2-sulphonic acid from 2-chlorobenzaldehyde shows a comparable, though slightly lower, efficiency. google.com The choice of synthetic route for any of these compounds in an industrial setting would likely depend on a balance of factors including yield, cost and availability of starting materials, and the environmental impact of the reaction conditions and byproducts.

Chemical Reactivity and Transformation Pathways of Sodium 2 Chloro 5 Formylbenzenesulphonate

Reactivity Profile of the Formyl Moiety

The formyl group (-CHO) is a highly versatile functional group known for its participation in a wide array of reactions. Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the chloro and sulfonate substituents on the aromatic ring. wikipedia.org

The aldehyde function of Sodium 2-chloro-5-formylbenzenesulphonate can readily undergo condensation reactions with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

While specific studies on this compound are not prevalent, the reactivity can be inferred from similar aromatic aldehydes. For instance, 2-chlorobenzaldehyde (B119727) undergoes condensation with amphetamine to form a Schiff base, which is subsequently reduced to synthesize clobenzorex. wikipedia.org This indicates that the formyl group on the chlorinated ring is sufficiently reactive for imine formation. The reaction proceeds via a tetrahedral intermediate which then eliminates water to yield the final product.

Table 1: Inferred Schiff Base Formation

Reactant 1Reactant 2 (Example)Product TypeKey Transformation
This compoundPrimary Amine (R-NH₂)Schiff Base (Imine)C=O to C=N-R

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. wikipedia.org This fundamental reaction of aldehydes leads to the formation of a tetrahedral alkoxide intermediate. pressbooks.pubmasterorganicchemistry.com Subsequent protonation yields an alcohol. The reactivity of the aldehyde is enhanced because the attached benzene (B151609) ring has two electron-withdrawing substituents (chloro and sulfonate), which increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.com

Nucleophilic addition reactions are numerous and can involve a wide range of nucleophiles: wikipedia.org

Grignard Reagents (R-MgX): Addition of a Grignard reagent would lead to the formation of a secondary alcohol after acidic workup.

Cyanide (CN⁻): Addition of cyanide ion forms a cyanohydrin, a versatile intermediate in organic synthesis.

Alcohols (R-OH): In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and subsequently acetals.

The stereochemical outcome of these additions can result in a new chiral center if the added nucleophile is not hydrogen. Because the trigonal planar carbonyl group can be attacked from either face, a racemic mixture of enantiomers is often produced. libretexts.org

The formyl group represents an intermediate oxidation state between an alcohol and a carboxylic acid and can be either oxidized or reduced. chegg.comyoutube.com

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation involves increasing the number of bonds from the carbonyl carbon to oxygen. youtube.com A variety of oxidizing agents can accomplish this, ranging from mild to strong. Common reagents include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Silver oxide (Ag₂O)

The product of this reaction would be 2-chloro-5-carboxybenzenesulfonic acid.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group). This involves the addition of hydrogen across the C=O double bond. youtube.com Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) youtube.com

Lithium aluminum hydride (LiAlH₄) youtube.com

Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni)

The product of this reduction would be sodium 2-chloro-5-(hydroxymethyl)benzenesulphonate.

Table 2: Oxidation and Reduction of the Formyl Group

TransformationReagent ClassExample ReagentProduct Functional Group
OxidationOxidizing AgentPotassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)
ReductionReducing AgentSodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)

Reactivity of the Sulfonate Moiety

The sodium sulfonate group (-SO₃Na) is a salt of a strong acid. wikipedia.org Its primary roles are to confer water solubility and to act as a leaving group in certain reactions.

Salt metathesis, or double displacement, is a common reaction for ionic compounds. wikipedia.org The sodium cation of this compound can be exchanged for other cations. This is often driven by the precipitation of a new, insoluble salt. For example, reacting an aqueous solution of the sodium sulfonate with a salt of a different cation (e.g., a quaternary ammonium (B1175870) chloride or a silver salt) can lead to the formation of a new sulfonate salt if the resulting sodium salt (e.g., NaCl) is less soluble or if the new sulfonate salt precipitates. wikipedia.org This technique is useful for modifying the solubility properties of the compound, for instance, to make it soluble in organic solvents by exchanging sodium for a lipophilic cation like tetrabutylammonium. wikipedia.org

Table 3: Example of a Salt Metathesis Reaction

Starting MaterialReagentProduct 1 (New Sulfonate Salt)Product 2 (Precipitate)
This compoundSilver Nitrate (AgNO₃)Silver 2-chloro-5-formylbenzenesulphonateSodium Nitrate (NaNO₃)
This compoundTetrabutylammonium ChlorideTetrabutylammonium 2-chloro-5-formylbenzenesulphonateSodium Chloride (NaCl)

The aryl-sulfonate bond (C-S) is generally strong, but it can be cleaved under specific, often harsh, conditions.

Hydrolysis (Desulfonation): The sulfonation of aromatic rings is a reversible process. libretexts.org Heating an arylsulfonic acid in the presence of aqueous acid can reverse the reaction, removing the sulfonic acid group and replacing it with a hydrogen atom. wikipedia.orglibretexts.org This desulfonation reaction would convert this compound back to 2-chlorobenzaldehyde.

Displacement by Hydroxide (B78521): Under forcing conditions, such as fusion with a strong base like molten sodium hydroxide at high temperatures, the sulfonate group can be displaced by a hydroxyl group. wikipedia.org This was a historical method for the production of phenols from benzenesulfonic acids. wikipedia.orgwikipedia.org This reaction would yield 2-chloro-5-formylphenol.

Conversion to Other Sulfur Derivatives: While less common for the salt form, arylsulfonic acids can be converted to sulfonyl chlorides (R-SO₂Cl) using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chloride is a highly reactive intermediate that can be used to prepare sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols). wikipedia.org

Influence of the Chloro Substituent on Aromatic Reactivity

The presence of the chloro substituent on the aromatic ring of this compound has a significant, albeit complex, influence on its reactivity, particularly in electrophilic aromatic substitution reactions. The chlorine atom exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). quora.com

The inductive effect stems from the high electronegativity of chlorine, which withdraws electron density from the benzene ring, making it less susceptible to attack by electrophiles. quora.com This deactivating nature is a general characteristic of halogen substituents on aromatic rings. doubtnut.com

Conversely, the resonance effect involves the donation of a lone pair of electrons from the chlorine atom into the aromatic π-system. This effect increases the electron density at the ortho and para positions relative to the chloro substituent. quora.com

In the case of this compound, the chloro group is positioned at C2. The other two substituents, the formyl (-CHO) and the sulfonate (-SO₃Na) groups, are both strongly deactivating and meta-directing. youtube.comyoutube.com Therefore, any potential electrophilic substitution would be significantly hindered. However, if a reaction were to occur, the directing effects of all three substituents would need to be considered. The chloro group would direct an incoming electrophile to its ortho (C3) and para (C6) positions. The formyl group at C5 would direct to the C1 and C3 positions (relative to itself). The sulfonate group at C1 would direct to the C3 and C5 positions (relative to itself). The confluence of these directing effects suggests that the C3 position is the most likely site for electrophilic attack, should the reaction conditions be harsh enough to overcome the significant deactivation of the ring.

It is important to note that the presence of the electron-withdrawing formyl and sulfonate groups further deactivates the ring, making electrophilic substitution reactions highly unfavorable under standard conditions.

Strategic Derivatization for Novel Chemical Entities

The multifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of novel chemical entities. Derivatization can be strategically targeted at the formyl group, the sulfonate group, or through nucleophilic aromatic substitution of the chloro group.

A notable example of its use is in the synthesis of Isosulfan Blue, a triphenylmethane (B1682552) dye used as a selective lymphangiography agent. In this process, 2-chlorobenzaldehyde-5-sulfonic acid sodium salt is a key starting material.

The formyl group is a prime site for a range of chemical transformations. Condensation reactions with primary amines can yield Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds. nih.govrsc.orgresearchgate.net For instance, reaction with hydrazines can lead to the formation of pyrazoline derivatives. memphis.edu The general scheme for Schiff base formation is presented below:

R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

This reaction is typically carried out in a suitable solvent, and the products can often be isolated by simple filtration. rsc.org

Furthermore, the formyl group can be involved in cyclocondensation reactions to generate more complex heterocyclic systems. For example, reaction with compounds containing active methylene (B1212753) groups in the presence of a base can lead to the formation of various ring structures.

The sulfonate group can also be a handle for derivatization. While the sodium salt itself is highly water-soluble, conversion of the sulfonic acid to a sulfonyl chloride opens up a pathway to a wide array of sulfonamide derivatives. nih.govnih.govtheses.cz This transformation can be achieved using reagents like phosphorus pentachloride or thionyl chloride. The resulting sulfonyl chloride is a reactive intermediate that can readily react with primary and secondary amines to form sulfonamides, a class of compounds with a broad spectrum of biological activities. nih.gov

The general synthesis of sulfonamides from a sulfonic acid is a two-step process:

Ar-SO₃H + PCl₅ → Ar-SO₂Cl + POCl₃ + HCl

Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

While the chloro substituent deactivates the ring towards electrophilic attack, it activates it for nucleophilic aromatic substitution (SNAAr), particularly due to the presence of the strongly electron-withdrawing sulfonate and formyl groups. These groups, especially when ortho or para to the leaving group (the chlorine atom), can stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. In this compound, the sulfonate group is para to the chlorine, which strongly facilitates nucleophilic attack at the C2 position. This allows for the displacement of the chlorine atom by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities onto the aromatic ring.

The following table summarizes potential derivatization pathways for this compound:

Functional GroupReagent(s)Product Type
Formyl GroupPrimary Amines (R-NH₂)Schiff Bases
Formyl GroupHydrazines (R-NHNH₂)Hydrazones/Pyrazolines
Formyl GroupActive Methylene CompoundsHeterocyclic Systems
Sulfonate GroupPCl₅ or SOCl₂ then AminesSulfonamides
Chloro GroupNucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻)Substituted Benzaldehydes

These strategic derivatizations highlight the potential of this compound as a scaffold for the creation of diverse and potentially biologically active molecules.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Diversely Functionalized Aromatic Systems

A significant application of Sodium 2-chloro-5-formylbenzenesulphonate lies in its role as a precursor for a variety of functionalized aromatic systems, most notably stilbene (B7821643) derivatives. Stilbenes, with their characteristic 1,2-diphenylethylene core, are the backbone of numerous commercially important compounds, including fluorescent whitening agents, dyes, and scintillators.

The synthesis of stilbene-based compounds often involves the use of key intermediates like 4,4'-diaminostilbene-2,2'-disulfonic acid. The structural similarity of this compound to the precursors of this important stilbene derivative highlights its potential in this area. The aldehyde group can undergo condensation reactions, for instance, with compounds like 4-nitrotoluene, to form the stilbene skeleton. Subsequent chemical modifications of the chloro and nitro groups can then lead to the desired diaminostilbene disulfonic acid derivatives.

The general synthetic strategy involves a base-catalyzed condensation of the aldehyde group with an active methylene (B1212753) group, a classic example being the Knoevenagel or a related condensation reaction. The electron-withdrawing nature of the chloro and sulphonate groups can influence the reactivity of the aldehyde and the stability of the intermediates formed.

Reactant 1 Reactant 2 Reaction Type Resulting Aromatic System
This compound4-NitrotolueneCondensationSubstituted Stilbene
This compoundMalonic acid derivativesKnoevenagel CondensationCinnamic acid derivatives
This compoundPhosphonium ylidesWittig ReactionSubstituted Styrenes

This table illustrates potential reactions for functionalizing the aromatic system, based on the known reactivity of the aldehyde group.

Detailed research has demonstrated the synthesis of novel stilbene-triazine symmetrical optical brighteners, which often utilize 4,4'-diaminostilbene-2,2'-disulfonic acid as a central building block. researchgate.netnih.gov The synthesis of this key stilbene intermediate can potentially start from precursors structurally related to this compound.

Synthesis of Complex Heterocyclic Compounds

The reactivity of the aldehyde and chloro groups in this compound also makes it a valuable starting material for the synthesis of complex heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing these ring systems.

One of the key reaction pathways involves the condensation of the aldehyde group with a variety of dinucleophiles to construct heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Furthermore, the chloro group can participate in intramolecular or intermolecular nucleophilic substitution reactions to form fused heterocyclic systems.

A notable application is in the potential synthesis of quinoline (B57606) derivatives. Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. While direct synthesis from this compound is not extensively documented in readily available literature, the known reactivity of 2-chloroquinoline-3-carboxaldehydes suggests a plausible synthetic route. nih.gov In such a scenario, the formyl group of a modified precursor would participate in cyclization reactions to form the quinoline ring.

Reactant(s) Resulting Heterocycle Key Reaction Type(s)
This compound, HydrazinePyrazole derivativeCondensation, Cyclization
This compound, HydroxylamineIsoxazole derivativeCondensation, Cyclization
This compound, Amines/AmidesImine/Enamine intermediates for further cyclizationCondensation

This table outlines potential pathways to heterocyclic systems, leveraging the reactivity of the formyl group.

The synthesis of complex heterocyclic frameworks often involves multi-step sequences where the unique functionalities of this compound can be sequentially exploited to build the target molecule with high precision and control.

Applications in Advanced Materials and Catalysis Research

Utilization as a Modifier or Ligand Precursor for Supported Catalysts (Inferred from related compounds)

Supported catalysts are a cornerstone of industrial chemistry, where a catalytically active species is dispersed on a high-surface-area material, known as a support. wikipedia.orgnumberanalytics.com This approach enhances catalyst stability, recovery, and efficiency. numberanalytics.comyoutube.com The functional groups present in Sodium 2-chloro-5-formylbenzenesulphonate make it a plausible candidate for use as a modifier or a precursor to a ligand for such catalytic systems.

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies the separation of the catalyst from the reaction mixture. baranlab.orgyoutube.com The sulfonate group (-SO3Na) in this compound can act as a strong anchoring site for metal ions. This immobilization can be achieved by exchanging the sodium ion with a catalytically active metal cation. The resulting metal-sulfonate bond would firmly attach the metal to the benzene (B151609) ring. If this molecule is then grafted onto a solid support like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), it could serve as a supported catalyst. numberanalytics.comsamaterials.com The support provides mechanical and thermal stability, while the organic ligand fine-tunes the electronic and steric properties of the metal center. wikipedia.org

The process of creating such a catalyst could involve the following hypothetical steps:

Functionalization of a support material (e.g., silica) with groups capable of reacting with the chloro or formyl group of the benzenesulfonate.

Reaction of the modified support with this compound to anchor the organic moiety.

Introduction of a catalytically active metal precursor, which would then coordinate to the sulfonate group.

Table 1: Potential Support Materials for Catalyst Immobilization

Support Material Key Properties Potential Advantage for Sulfonate-Based Catalysts
Silica (SiO₂) High surface area, thermal stability, inertness. numberanalytics.comsamaterials.com Provides a stable platform and allows for easy functionalization.
Alumina (Al₂O₃) High mechanical strength, large surface area. numberanalytics.comsamaterials.com Suitable for high-temperature catalytic processes.
Activated Carbon Excellent electrical conductivity, large surface area. samaterials.com Beneficial for electrocatalytic applications.

This table is generated based on general knowledge of catalyst supports and is for illustrative purposes.

Once a metal is immobilized via the sulfonate group, the resulting supported catalyst could potentially be active in a range of organic transformations. The nature of the catalytic activity would depend on the chosen metal. For instance, palladium-supported catalysts are widely used for cross-coupling reactions, while rhodium or ruthenium complexes are often employed in hydrogenation reactions. numberanalytics.com The chloro and formyl groups on the aromatic ring could also influence the catalytic activity by modifying the electronic environment of the metal center or by providing secondary interaction sites with substrates.

The formyl group (-CHO) is an electron-withdrawing group, which would affect the electron density on the aromatic ring and, consequently, the properties of the sulfonate-metal bond. This could have a subtle but significant impact on the catalyst's selectivity and turnover frequency.

Coordination Chemistry and Supramolecular Assembly Potential

The structure of this compound is also conducive to the formation of interesting coordination complexes and supramolecular assemblies, which are areas of intense research due to their potential in materials science, sensing, and molecular recognition.

The sulfonate group is a versatile ligand that can coordinate to metal ions in various modes (monodentate, bidentate, bridging). The formyl group, with its carbonyl oxygen, also presents a potential coordination site. This allows the molecule to act as a bidentate or even a polydentate ligand, forming stable chelate rings with metal ions. The chloro substituent can influence the steric environment around the coordination sites.

The reaction of this compound with different metal salts could lead to the formation of a wide array of metal-organic complexes. The characterization of these complexes would typically involve techniques such as X-ray crystallography to determine the precise three-dimensional arrangement of atoms, as well as spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to probe the bonding and structure in solution.

Table 2: Potential Coordination Modes and Resulting Structures (Hypothetical)

Metal Ion Potential Coordination Sites Possible Complex Geometry
Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) Sulfonate (O), Formyl (O) Octahedral or Square Planar
Lanthanide Metals (e.g., Eu³⁺, Tb³⁺) Sulfonate (O), Formyl (O) Higher coordination numbers (e.g., 8, 9)

This table is a hypothetical representation of potential coordination behavior based on the functional groups present in the molecule.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and electrostatic forces. The aromatic ring of this compound can participate in pi-pi stacking interactions with other aromatic systems. The sulfonate group can act as a hydrogen bond acceptor, while the formyl group can also participate in hydrogen bonding.

These intermolecular interactions could drive the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures in the solid state or in solution. For instance, in the presence of suitable counterions or co-formers, it is conceivable that this compound could form layered structures, porous frameworks, or other intricate supramolecular architectures. The study of these self-assembly processes is fundamental to the design of new materials with tailored properties.

Theoretical and Computational Investigations

Molecular Modeling and Electronic Structure Analysis

A foundational step in the computational analysis of Sodium 2-chloro-5-formylbenzenesulphonate would involve molecular modeling to determine its most stable three-dimensional geometry. Techniques like Density Functional Theory (DFT) are standard for optimizing molecular structures and calculating electronic properties.

Key parameters that would be calculated include:

Bond Lengths and Angles: To understand the geometric strains and distortions of the benzene (B151609) ring caused by the bulky and electronegative substituents.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution across the molecule. This is crucial for identifying regions susceptible to electrophilic and nucleophilic attack. For this molecule, negative potential would likely be concentrated around the oxygen atoms of the sulfonate and formyl groups, while the aromatic protons and the carbon of the formyl group would exhibit positive potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and polarizability. nih.gov A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be located on the benzene ring, while the LUMO might be centered on the formyl group, indicating the preferred sites for electron donation and acceptance.

A hypothetical data table for such an analysis might look like this:

Computational ParameterPredicted ValueSignificance
HOMO Energy Value (eV)Indicates the ability to donate electrons; related to ionization potential.
LUMO Energy Value (eV)Indicates the ability to accept electrons; related to electron affinity.
HOMO-LUMO Gap Value (eV)Correlates with chemical reactivity and stability. nih.gov
Dipole Moment Value (Debye)Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, studies could investigate its synthesis or its behavior in subsequent reactions.

For instance, the sulfonation and formylation of chlorobenzene (B131634) are electrophilic aromatic substitution reactions. A computational study could model the reaction energy profiles, identifying the transition states and intermediates for the formation of the 2-chloro-5-formyl isomer. Such studies help explain the regioselectivity of the reaction, i.e., why the formyl and sulfonyl groups add at specific positions relative to the chlorine atom. The calculations would clarify the roles of catalysts and reaction conditions.

Furthermore, the reactivity of the formyl group (e.g., in condensation or oxidation reactions) could be explored. Theoretical models would predict the activation energies for these transformations, providing a basis for optimizing reaction conditions.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties.

While no specific QSAR studies on this compound have been found, a hypothetical study could involve a series of substituted benzenesulfonates. By systematically varying the substituents on the aromatic ring and calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a mathematical model could be developed. Such a model could predict, for example, the compound's potential efficacy as a building block in drug synthesis or its properties as an intermediate in dye manufacturing. These models are built on the principle that the properties of a chemical are a direct function of its molecular structure.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to verifying the molecular structure of Sodium 2-chloro-5-formylbenzenesulphonate by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Inferred from related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. youtube.com The aldehydic proton (CHO) is highly deshielded and would appear as a singlet at a downfield chemical shift, typically in the range of 9.0-10.0 ppm. libretexts.org The aromatic protons would resonate in the 6.5-8.0 ppm region. libretexts.org Their specific shifts and coupling patterns (splitting) are dictated by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-withdrawing formyl and sulfonate groups and the electron-withdrawing, ortho-directing chloro group. modgraph.co.uk The proton ortho to the formyl group would likely be the most downfield of the aromatic signals. The splitting pattern, likely revealing doublet and doublet of doublets, would confirm the 1,2,4-substitution pattern on the benzene ring. youtube.com

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, in the 190-215 ppm range. libretexts.org The six aromatic carbons would appear in the 120-150 ppm range. libretexts.org The specific chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon atom bonded to the sulfonate group and the carbon bonded to the chlorine atom would have their chemical shifts influenced by the electronegativity and resonance effects of these groups. mnstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Notes
Aldehydic Proton (CHO)9.0 - 10.0Highly deshielded, appears as a singlet.
Aromatic Protons (Ar-H)6.5 - 8.0Complex splitting pattern (doublets, etc.) based on substitution.
Aldehydic Carbon (CHO)190 - 215Characteristic downfield shift for carbonyl carbons.
Aromatic Carbons (Ar-C)120 - 150Six distinct signals with shifts influenced by substituents.

Infrared (IR) Spectroscopy (Inferred from related compounds)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. sielc.com

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) group of the aldehyde would be prominent. Because the aldehyde is conjugated with the aromatic ring, this band is expected to appear in the range of 1710-1685 cm⁻¹. orgchemboulder.comlibretexts.org

C-H Stretch (Aldehyde): Aldehydes show a distinctive C-H stretching vibration which typically appears as two weak to moderate bands, one near 2830-2800 cm⁻¹ and another, more diagnostic, peak near 2720 cm⁻¹. libretexts.orgorgchemboulder.com

S=O Stretch: The sulfonate group (SO₃⁻) would produce strong and characteristic absorption bands for its symmetric and asymmetric S=O stretching vibrations, typically found in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Aromatic C=C and C-H Stretches: The presence of the benzene ring would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹ (e.g., at 3030 cm⁻¹). pressbooks.pub

C-Cl Stretch: A stretching vibration for the carbon-chlorine bond would be expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. libretexts.org

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
AldehydeC=O Stretch1710 - 1685Strong
AldehydeC-H Stretch~2820 and ~2720Moderate
SulfonateS=O Asymmetric Stretch1260 - 1150Strong
SulfonateS=O Symmetric Stretch1070 - 1030Strong
Aromatic RingC-H Stretch>3000Weak-Moderate
Aromatic RingC=C Stretch1600 - 1450Moderate
ChloroalkaneC-Cl Stretch800 - 600Moderate-Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. Due to the ionic and non-volatile nature of this compound, electrospray ionization (ESI) would be the preferred method, likely in negative ion mode. d-nb.info

In negative mode ESI-MS, the instrument would detect the anionic part of the molecule, [C₇H₄ClO₄S]⁻. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the anion (218.96 g/mol , calculated for the most abundant isotopes ³⁵Cl and ³²S). The presence of chlorine would be confirmed by a characteristic isotopic pattern, with a second peak at m/z 220.96 (for the ³⁷Cl isotope) with an intensity approximately one-third of the main peak. rsc.org High-resolution mass spectrometry (HRMS) could further be used to determine the exact mass, allowing for the unambiguous confirmation of the elemental formula. d-nb.inforesearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence in a mixture. helixchrom.com High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose. phenomenex.com

Given the polar and ionic nature of the compound, a reversed-phase HPLC method would likely require an ion-pairing agent in the mobile phase to achieve adequate retention and good peak shape on a C18 column. phenomenex.com Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, could be employed. helixchrom.comsielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option that provides excellent retention for polar and ionic compounds like organosulfates. d-nb.infocopernicus.org

Detection could be accomplished using a UV detector, as the aromatic ring and formyl group are chromophores that absorb UV light. phenomenex.com For more universal detection, especially if impurities lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. sielc.com Coupling HPLC with mass spectrometry (LC-MS) would provide the highest level of specificity and sensitivity, allowing for the simultaneous separation and identification of the target compound and any related impurities. nih.govcopernicus.org

Elemental Analysis for Compositional Verification (Inferred from related compounds)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, sulfur) within the pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₇H₄ClNaO₄S. sielc.com For organohalogen compounds, this analysis confirms the presence and proportion of chlorine. researchgate.netresearchgate.netksu.edu.sa A close match between the experimental and theoretical values serves as a crucial confirmation of the compound's elemental formula and purity.

Table 3: Theoretical Elemental Composition of this compound (C₇H₄ClNaO₄S)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C)12.011784.07734.66%
Hydrogen (H)1.00844.0321.66%
Chlorine (Cl)35.453135.45314.61%
Sodium (Na)22.990122.9909.48%
Oxygen (O)15.999463.99626.38%
Sulfur (S)32.065132.06513.22%
Total 242.613 100.00%

X-ray Crystallography for Solid-State Structure Elucidation (Inferred from related compounds)

If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. nih.govresearchgate.net This technique would yield precise data on bond lengths, bond angles, and the conformation of the molecule. nih.gov

Based on related structures, such as other substituted benzenesulfonates, the analysis would confirm the planarity of the benzene ring and the geometry of the sulfonate and formyl groups. aps.org Furthermore, it would reveal crucial information about the crystal packing, including intermolecular interactions like hydrogen bonding, ion-dipole interactions between the sodium cation and the sulfonate oxygen atoms, and π-stacking of the aromatic rings. This detailed structural information is invaluable for understanding the compound's physical properties. nih.gov

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The current established synthesis for 2-chloro-5-formylbenzenesulphonic acid, the precursor to the sodium salt, involves the sulphonation of 4-chlorobenzaldehyde (B46862) with oleum (B3057394) at elevated temperatures. rsc.org While effective, this method presents opportunities for improvement and exploration of alternative, potentially more sustainable and efficient, synthetic routes.

Future research could focus on the following areas:

Catalytic Approaches: A significant avenue for investigation is the development of catalytic systems to replace the use of stoichiometric and corrosive reagents like oleum. Drawing inspiration from the synthesis of related compounds like 2-formylbenzenesulfonic acid sodium salt, which can be prepared using surfactants or phase-transfer catalysts, similar strategies could be adapted. google.com Research into transition-metal catalysis or the use of solid acid catalysts could lead to milder reaction conditions, improved yields, and easier product isolation. mdpi.com

Alternative Sulphonating Agents: Exploring less harsh sulphonating agents than oleum is a critical research direction. Reagents such as chlorosulphonic acid or sulphur trioxide complexes could offer different reactivity profiles and selectivities. wikipedia.org The reversibility of sulphonation reactions also presents a potential pathway for thermodynamically controlled product formation under specific conditions. wikipedia.org

Process Optimization and Intensification: Investigation into modern process technologies such as flow chemistry could offer significant advantages. Continuous processing can allow for better control over reaction parameters like temperature and mixing, potentially leading to higher purity products and safer handling of reactive intermediates.

A comparative table of potential synthetic strategies is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Current Oleum Method Established and provenBaseline for comparison
Catalytic Sulphonation Milder conditions, reduced waste, higher efficiencyDevelopment of novel metal or solid acid catalysts
Alternative Reagents Different selectivity, potentially less corrosiveScreening of sulphonating agents like SO3 complexes
Flow Chemistry Enhanced safety, better control, higher purityReactor design and optimization of process parameters

Investigation of Uncharted Reactivity Profiles

The trifunctional nature of sodium 2-chloro-5-formylbenzenesulphonate—possessing an aldehyde, a sulphonate, and a chloro-substituted aromatic ring—suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemical transformations possible at each of these functional sites.

Aldehyde Group Transformations: The formyl group is a versatile handle for a wide array of organic reactions. Future studies could explore:

Condensation Reactions: Its reaction with amines to form Schiff bases could be a gateway to novel ligands, polymers, or biologically active molecules. researchgate.net

Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol would yield new derivatives with different physical and chemical properties.

Carbon-Carbon Bond Forming Reactions: Reactions such as the Wittig, Grignard, or aldol (B89426) reactions could be used to build more complex molecular architectures.

Sulphonate Group Chemistry: The sulphonate group imparts water solubility and can also participate in chemical reactions. Research could investigate its use as a leaving group in nucleophilic aromatic substitution reactions under specific conditions or its role in directing further electrophilic aromatic substitutions. wikipedia.org

Reactivity of the Aromatic Ring: The electron-withdrawing nature of the chloro, formyl, and sulphonate groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Systematic studies of these reactions could lead to a variety of new substituted benzene (B151609) derivatives.

Multicomponent Reactions: The combination of functional groups makes this compound an ideal candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. rsc.org This approach offers a highly efficient way to generate molecular diversity.

Development of Advanced Material Applications

The unique combination of functional groups in this compound makes it a promising building block for the development of advanced materials with tailored properties.

Functionalized Polymers: The aldehyde group can be used to graft the molecule onto polymer backbones or to act as a monomer in polymerization reactions. researchgate.nettaylorfrancis.comgoogle.com This could lead to the creation of:

Ion-Exchange Resins: The sulphonate group can provide ion-exchange capabilities, useful in water purification and separation technologies.

Smart Materials: Incorporation into hydrogels could lead to materials that respond to stimuli such as pH or the presence of specific chemicals, with applications in drug delivery and sensors. mdpi.com

High-Performance Polymers: The aromatic and chloro-substituted structure could enhance the thermal stability and flame retardancy of polymers.

Surface Modification: The molecule could be used to functionalize the surfaces of inorganic materials like silica (B1680970) or titania. mdpi.com The sulphonate group can act as an anchor, while the aldehyde group remains available for further chemical modification, allowing for the creation of tailored surfaces for catalysis, chromatography, or sensing applications.

Precursor for Dyes and Pigments: Aromatic aldehydes and sulphonic acids are common precursors in the synthesis of dyes. capitalresin.com The specific substitution pattern of this compound could lead to novel colorants with desirable properties such as high water solubility and good lightfastness.

The potential applications are summarized in the interactive table below.

Application AreaRelevant Functional Group(s)Potential Material Type
Water Treatment SulphonateIon-exchange resins
Biomedical Aldehyde, SulphonateStimuli-responsive hydrogels
Advanced Polymers AllThermally stable, flame-retardant polymers
Catalysis AllFunctionalized inorganic supports
Colorants Aromatic ring, SulphonateWater-soluble dyes

Further research into these areas will undoubtedly uncover new chemistry and applications for this versatile compound, expanding its role from a simple chemical intermediate to a valuable component in modern materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Sodium 2-chloro-5-formylbenzenesulphonate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of a substituted benzene precursor, followed by formylation. For example, sulfonation at the para position using chlorosulfonic acid (as seen in analogous sulfonate syntheses ), followed by Vilsmeier-Haack formylation to introduce the aldehyde group. Optimize temperature (80–100°C) and stoichiometric ratios (e.g., 1:1.2 for sulfonating agent) to minimize side products. Monitor reaction progress via TLC or HPLC, referencing protocols for similar sulfonated aromatics .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm substituent positions (e.g., ortho chloro and meta formyl groups via 1^1H and 13^{13}C NMR chemical shifts).
  • FT-IR : Identify sulfonate S=O stretching (~1180–1250 cm1^{-1}) and aldehyde C=O (~1700 cm1^{-1}).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M–Na]^- ion for the sulfonate moiety).
  • Elemental Analysis : Ensure <2% deviation from theoretical C, H, S, and Cl content .

Q. What factors influence the aqueous stability of this compound?

  • Methodological Answer : Stability is pH-dependent:

  • Acidic conditions (pH <3) : Risk of sulfonate group protonation, leading to precipitation.
  • Alkaline conditions (pH >9) : Possible hydrolysis of the formyl group to carboxylic acid.
  • Recommendation : Store in neutral buffer (pH 6–8) at 4°C, and avoid prolonged exposure to light, as UV degradation is observed in related sulfonates .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group affect the reactivity of the sulfonate moiety in nucleophilic substitution reactions?

  • Methodological Answer : The formyl group activates the benzene ring via resonance, enhancing the leaving-group ability of the sulfonate. For example, in SNAr reactions with amines, the meta-directing formyl group facilitates substitution at the para position relative to the sulfonate. Kinetic studies (e.g., using 19^{19}F NMR with fluorinated analogs ) can quantify activation effects. Compare reactivity with non-formylated analogs (e.g., Sodium 2-chlorobenzenesulphonate) to isolate electronic contributions .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Common impurities include:

  • Unreacted precursors : Detect via HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile).
  • Oxidation byproducts (e.g., carboxylic acid derivatives): Use redox titration or ion chromatography.
  • Resolution Strategy : Employ orthogonal methods (e.g., LC-UV for quantification and LC-MS for structural identification). Calibrate against reference standards from certified sources (e.g., EP/Pharmaceutical-grade impurities ).

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA software) to map electrostatic potential surfaces and identify electron-deficient sites. For instance, the formyl group creates a partial positive charge at the para position, favoring Suzuki-Miyaura coupling with aryl boronic acids. Validate predictions experimentally using Pd(PPh3_3)4_4 catalyst and compare yields at different positions .

Q. What contradictory data exist regarding the compound’s solubility in polar aprotic solvents, and how can researchers reconcile these discrepancies?

  • Methodological Answer : Reported solubility in DMSO ranges from 50–100 mg/mL. Discrepancies may arise from:

  • Hydration state : Anhydrous vs. hydrated forms (check via Karl Fischer titration ).
  • Particle size : Smaller particles (micronized via ball milling) dissolve faster.
  • Resolution : Standardize solvent pre-saturation and use dynamic light scattering (DLS) to assess aggregation. Reference analogous sulfonates (e.g., Sodium 2-hydroxy-5-sulfamoylbenzoate ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.